Cas no 127232-41-1 (1,3-oxazol-5-ylmethanol)
1,3-oxazol-5-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- Oxazol-5-ylmethanol
- 1,3-Oxazol-5-ylmethanol
- 5-Oxazolemethanol
- Oxazol-5-yl-methanol
- Oxazole-5-methanol
- 5-(Hydroxymethyl)-1,3-oxazole
- AKOS PAO-1429
- 5-ISOXAZOLEMETHANOL
- 1,3-Oxazol-5-methanol
- ISOXAZOL-5-YL-METHANOL
- 5-hydroxymethyloxazole
- 5-(Hydroxymethyl)oxazole
- (1,3-Oxazol-5-yl)methanol
- 5-oxazolylmethanol
- 1,3-oxazol-5-ylmethan-1-ol
- oxazole-5-methanol, AldrichCPR
- CRPXMLXYMBLZEP-UHFFFAOYSA-N
- BCP16363
- SBB054814
- PB32681
- AM86088
- TRA0081828
- RP18662
- FT-0647759
- CS-W003570
- DTXSID70595998
- PS-9332
- EN300-135093
- 127232-41-1
- J-516353
- BB 0257300
- A805664
- AKOS006345692
- SY025391
- F9994-5422
- MFCD09027272
- DB-003534
- 1,3-oxazol-5-ylmethanol
-
- MDL: MFCD09027272
- Inchi: 1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2
- InChI Key: CRPXMLXYMBLZEP-UHFFFAOYSA-N
- SMILES: O1C=NC=C1CO
Computed Properties
- Exact Mass: 99.03200
- Monoisotopic Mass: 99.032028402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 57.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
- XLogP3: -0.5
Experimental Properties
- Boiling Point: 212.8℃ at 760 mmHg
- PSA: 46.26000
- LogP: 0.16690
1,3-oxazol-5-ylmethanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-oxazol-5-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067728-250mg |
1,3-Oxazol-5-ylmethanol |
127232-41-1 | 97% | 250mg |
£59.00 | 2022-03-01 | |
| Fluorochem | 067728-1g |
1,3-Oxazol-5-ylmethanol |
127232-41-1 | 97% | 1g |
£145.00 | 2022-03-01 | |
| Fluorochem | 067728-5g |
1,3-Oxazol-5-ylmethanol |
127232-41-1 | 97% | 5g |
£499.00 | 2022-03-01 | |
| Fluorochem | 067728-25g |
1,3-Oxazol-5-ylmethanol |
127232-41-1 | 97% | 25g |
£2003.00 | 2022-03-01 | |
| ChemScence | CS-W003570-250mg |
Oxazol-5-ylmethanol |
127232-41-1 | 97.86% | 250mg |
$60.0 | 2022-04-28 | |
| ChemScence | CS-W003570-1g |
Oxazol-5-ylmethanol |
127232-41-1 | 97.86% | 1g |
$140.0 | 2022-04-28 | |
| ChemScence | CS-W003570-5g |
Oxazol-5-ylmethanol |
127232-41-1 | 97.86% | 5g |
$420.0 | 2022-04-28 | |
| ChemScence | CS-W003570-10g |
Oxazol-5-ylmethanol |
127232-41-1 | 97.86% | 10g |
$787.0 | 2022-04-28 | |
| Ambeed | A153667-250mg |
Oxazol-5-ylmethanol |
127232-41-1 | 97% | 250mg |
$36.0 | 2024-04-25 | |
| Ambeed | A153667-1g |
Oxazol-5-ylmethanol |
127232-41-1 | 97% | 1g |
$95.0 | 2024-04-25 |
1,3-oxazol-5-ylmethanol Suppliers
1,3-oxazol-5-ylmethanol Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 1,3-oxazol-5-ylmethanol
Recent Advances in the Study of 1,3-Oxazol-5-ylmethanol (CAS: 127232-41-1) in Chemical Biology and Pharmaceutical Research
The compound 1,3-oxazol-5-ylmethanol (CAS: 127232-41-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold is particularly valued for its role as a building block in the synthesis of bioactive molecules, including potential therapeutics for various diseases. Recent studies have explored its utility in medicinal chemistry, focusing on its pharmacokinetic properties, synthetic accessibility, and biological activity.
One of the key areas of research involving 1,3-oxazol-5-ylmethanol is its incorporation into novel small-molecule inhibitors targeting enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study highlighted the compound's ability to enhance selectivity and reduce off-target effects, making it a promising candidate for further preclinical evaluation.
In addition to its role in oncology, 1,3-oxazol-5-ylmethanol has been investigated for its potential in antimicrobial applications. A recent preprint on bioRxiv described the synthesis of a series of oxazole-based analogs, including those derived from 127232-41-1, which showed broad-spectrum activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.
Another notable advancement is the use of 1,3-oxazol-5-ylmethanol in the development of fluorescent probes for bioimaging. A 2024 study in ACS Chemical Biology reported the design of a probe incorporating this scaffold, which exhibited high specificity for reactive oxygen species (ROS) in live cells. This innovation opens new avenues for studying oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic profile of 1,3-oxazol-5-ylmethanol derivatives. Recent computational studies, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, have provided insights into improving the compound's metabolic stability and bioavailability. These efforts are expected to accelerate the translation of research findings into clinical applications.
In conclusion, 1,3-oxazol-5-ylmethanol (CAS: 127232-41-1) continues to be a focal point in chemical biology and pharmaceutical research, with recent studies underscoring its potential in drug discovery, antimicrobial therapy, and bioimaging. Future research directions may include the exploration of its applications in immunotherapy and the development of hybrid molecules combining this scaffold with other pharmacophores to enhance therapeutic efficacy.
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